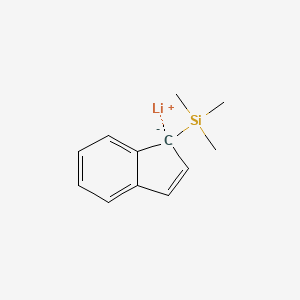
lithium;inden-1-id-1-yl(trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;inden-1-id-1-yl(trimethyl)silane is an organosilicon compound that features a lithium atom bonded to an indenyl group and a trimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;inden-1-id-1-yl(trimethyl)silane typically involves the reaction of an indenyl precursor with a lithium reagent in the presence of a trimethylsilyl group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale reactions similar to those used in laboratory synthesis. The process would likely involve the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Lithium;inden-1-id-1-yl(trimethyl)silane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like halides for substitution reactions. Typical reaction conditions involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation may yield indenyl oxides, while substitution reactions can produce a variety of silylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, lithium;inden-1-id-1-yl(trimethyl)silane is used as a reagent in organic synthesis. It serves as a precursor for the formation of various organosilicon compounds and is involved in the synthesis of complex molecules through coupling reactions .
Biology and Medicine
While specific applications in biology and medicine are less documented, the compound’s unique structure suggests potential use in the development of novel pharmaceuticals and biologically active molecules.
Industry
In the industrial sector, this compound is utilized in the production of advanced materials, including polymers and coatings. Its ability to undergo various chemical transformations makes it valuable in the manufacturing of high-performance materials .
Mechanism of Action
The mechanism by which lithium;inden-1-id-1-yl(trimethyl)silane exerts its effects involves the interaction of the lithium atom with other chemical species. The lithium atom acts as a nucleophile, facilitating the formation of new chemical bonds. The trimethylsilyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilane: A simpler organosilicon compound with a similar trimethylsilyl group but lacking the indenyl moiety.
Lithium bis(trimethylsilyl)amide: Another lithium-containing organosilicon compound used as a strong base in organic synthesis.
Uniqueness
Lithium;inden-1-id-1-yl(trimethyl)silane is unique due to the presence of both an indenyl group and a trimethylsilyl group. This combination imparts distinct chemical properties, making it versatile in various synthetic applications. The indenyl group provides aromatic stability, while the trimethylsilyl group offers steric protection and reactivity control.
Properties
CAS No. |
55563-48-9 |
|---|---|
Molecular Formula |
C12H15LiSi |
Molecular Weight |
194.3 g/mol |
IUPAC Name |
lithium;inden-1-id-1-yl(trimethyl)silane |
InChI |
InChI=1S/C12H15Si.Li/c1-13(2,3)12-9-8-10-6-4-5-7-11(10)12;/h4-9H,1-3H3;/q-1;+1 |
InChI Key |
UBTLMWMXEFNZOT-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C[Si](C)(C)[C-]1C=CC2=CC=CC=C12 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



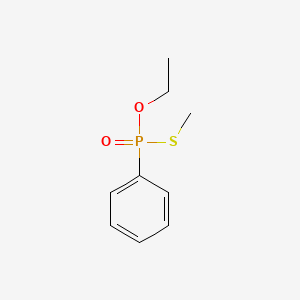
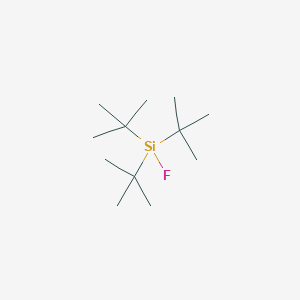

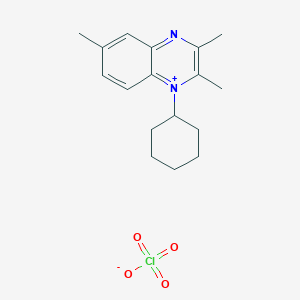
![N-{[2-(Methanesulfonyl)ethoxy]carbonyl}-L-isoleucine](/img/structure/B14628528.png)

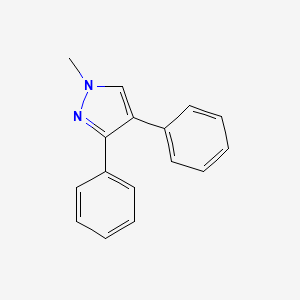
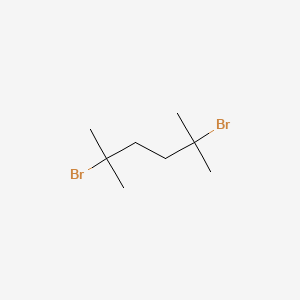
phosphane](/img/structure/B14628550.png)
![Dimethyl 2,2'-[(1R,2S)-cyclopropane-1,2-diyl]diacetate](/img/structure/B14628552.png)
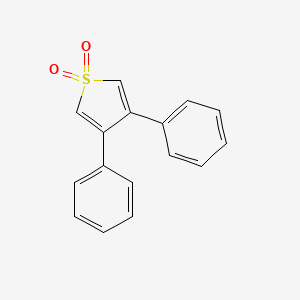

![4-[(2-Methylpropyl)sulfanyl]benzene-1-sulfonyl chloride](/img/structure/B14628573.png)
